

The Expanding Therapeutic Landscape of Substituted Benzodioxanes: A Technical Guide to Research Applications

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Compound of Interest

Compound Name: 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine

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The 1,4-benzodioxane scaffold, a versatile and privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its unique conformational properties and ability to engage with a multitude of biological targets have led to the development of a diverse array of substituted benzodioxane derivatives with significant potential in various disease areas. This technical guide provides an in-depth overview of the current research applications of these compounds, presenting key quantitative data, detailed experimental protocols, and a visual representation of the intricate signaling pathways they modulate.

Quantitative Bioactivity Data of Substituted Benzodioxanes

The therapeutic potential of substituted benzodioxanes is underscored by their potent and often selective activity against various biological targets. The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of their efficacy in different therapeutic areas.

Table 1: Anticancer Activity of Substituted Benzodioxanes

Compound/Derivative	Cancer Cell Line	Assay Type	IC50/GI50 (μM)	Target(s)
CCT018159	HCT116 (Colon)	Growth Inhibition	4.1	Hsp90
1,3,4-Oxadiazolyl benzodioxane (Compound 35)	HEPG2, HELA, SW1116, BGC823	Antitumor Activity	-	Telomerase
1,3,4-Thiadiazole derivatives	-	Enzyme Inhibition	-	FAK
1,4-benzodioxane-hydrazone (Compound 7e)	MDA-MB-435 (Melanoma)	Growth Inhibition	0.20	mTOR
1,4-benzodioxane-hydrazone (Compound 7e)	M14 (Melanoma)	Growth Inhibition	0.46	mTOR
1,4-benzodioxane-hydrazone (Compound 7e)	SK-MEL-2 (Melanoma)	Growth Inhibition	0.57	mTOR
1,4-benzodioxane-hydrazone (Compound 7e)	UACC-62 (Melanoma)	Growth Inhibition	0.27	mTOR

Table 2: Antibacterial Activity of Substituted Benzodioxanes

Compound/Derivative	Bacterial Strain	MIC (μ g/mL)	Target
O-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid (Compound 21)	E. coli	1.5 - 6	FabH
O-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid (Compound 21)	P. aeruginosa	1.5 - 6	FabH
O-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid (Compound 21)	S. aureus	1.5 - 6	FabH
O-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid (Compound 21)	B. subtilis	1.5 - 6	FabH
1,4-benzodioxane thiazolidinedione piperazine derivative (Compound 22)	E. coli, P. aeruginosa, S. aureus, B. subtilis	1.5 - 7 (μ M)	FabH

Table 3: Enzyme Inhibitory and Receptor Binding Activities

Compound/Derivative	Target	Assay Type	IC50/Ki (nM)	Therapeutic Area
1,3,4-Oxadiazolyl benzodioxane (Compound 35)	Telomerase	Enzyme Inhibition	1270	Anticancer
CCT018159	Hsp90 ATPase	Enzyme Inhibition	7100	Anticancer
1,4-benzodioxane-hydrazone (Compound 7e)	mTOR Kinase	Enzyme Inhibition	5470	Anticancer
Benzodioxane derivative (Compound 37)	Estrogen Receptor α (ER α)	Receptor Binding	~10	Anticancer
Benzodioxane derivative (Compound 37)	Estrogen Receptor β (ER β)	Receptor Binding	~10	Anticancer
(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one (Compound 22)	Human MAO-B	Enzyme Inhibition	26	Neurological Disorders
SSR181507 (Compound 11)	5-HT1A Receptor	Agonist	-	Schizophrenia
SSR181507 (Compound 11)	D2 Receptor	Antagonist	-	Schizophrenia
Doxazosin	α 1-adrenergic receptor	Antagonist	-	Hypertension, BPH

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of substituted benzodioxanes. These protocols are intended to serve as a guide for researchers in the field.

General Synthesis of Substituted 1,4-Benzodioxanes

A common and versatile method for the synthesis of 1,4-benzodioxanes is through the condensation of a catechol with a 1,2-dihaloethane or a related dielectrophile.[\[3\]](#)

- Materials:
 - Substituted catechol
 - Ethyl 2,3-dibromopropionate (or other suitable dielectrophile)
 - Anhydrous potassium carbonate (K_2CO_3)
 - Dry acetone
 - Thionyl chloride ($SOCl_2$) (for acid chloride formation)
 - Desired amine or other nucleophile
 - Appropriate solvents for reaction and purification (e.g., DCM, DMF)
- Procedure:
 - Condensation: A mixture of the substituted catechol (1 equivalent), ethyl 2,3-dibromopropionate (1.1 equivalents), and anhydrous K_2CO_3 (2.5 equivalents) in dry acetone is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
 - Work-up: After completion, the reaction mixture is cooled, filtered to remove K_2CO_3 , and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield the 1,4-benzodioxane-2-carboxylate ester.

- Saponification (optional): The ester is hydrolyzed to the corresponding carboxylic acid by refluxing with a base (e.g., NaOH or KOH) in an aqueous alcohol solution, followed by acidification.
- Further Derivatization (e.g., Amide Formation):
 - The carboxylic acid is converted to the acid chloride by reacting with thionyl chloride in a suitable solvent like dichloromethane (DCM).
 - The resulting acid chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine) in a solvent like N,N-dimethylformamide (DMF) to yield the corresponding amide derivative.
- Purification and Characterization: All synthesized compounds are purified using techniques such as column chromatography, recrystallization, or preparative TLC. The structures of the final products are confirmed by spectroscopic methods including ^1H NMR, ^{13}C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[\[4\]](#)[\[5\]](#)

- Materials:
 - Cancer cell lines (e.g., HCT116, MDA-MB-435)
 - Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
 - Substituted benzodioxane compounds (dissolved in DMSO)
 - MTT solution (5 mg/mL in sterile PBS)
 - Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
 - 96-well microtiter plates

- Microplate reader
- Procedure:
 - Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
 - Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) and an untreated control are included.
 - Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
 - MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
 - Formazan Solubilization: The medium containing MTT is carefully removed, and the formazan crystals are dissolved by adding the solubilization solution.
 - Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
 - Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Materials:
 - Bacterial strains (e.g., E. coli, S. aureus)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Substituted benzodioxane compounds
- Sterile 96-well microtiter plates
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Procedure:
 - Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
 - Compound Dilution: Serial twofold dilutions of the test compounds are prepared in CAMHB in the 96-well plates.
 - Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.
 - Incubation: The plates are incubated at 37°C for 18-24 hours.
 - MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

Enzyme Inhibition and Receptor Binding Assays

This assay measures the inhibition of the ATPase activity of Hsp90.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Principle: The assay is based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis, often using a malachite green-based colorimetric method.
- Procedure Outline:

- Recombinant Hsp90 is incubated with the test compound at various concentrations.
- The enzymatic reaction is initiated by the addition of ATP.
- After incubation, the reaction is stopped, and the amount of released Pi is measured.
- The IC₅₀ value is calculated from the dose-response curve.

This assay determines the inhibitory effect of compounds on FAK's kinase activity.[\[12\]](#)

- Principle: A common method is a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced in the kinase reaction.
- Procedure Outline:
 - Recombinant FAK enzyme is incubated with a substrate and the test compound.
 - The kinase reaction is started by adding ATP.
 - After incubation, a reagent is added to deplete the remaining ATP, and another reagent converts the produced ADP back to ATP.
 - The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescence signal is measured.
 - The IC₅₀ is determined from the inhibition curve.

This assay measures the inhibition of mTOR kinase activity.[\[1\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Principle: The assay typically involves immunoprecipitating mTORC1 or mTORC2 from cell lysates and then performing an in vitro kinase assay using a known substrate (e.g., 4E-BP1 or AKT). The phosphorylation of the substrate is then detected, often by Western blotting with a phospho-specific antibody.
- Procedure Outline:
 - mTOR complexes are immunoprecipitated from cell lysates.

- The immunoprecipitates are incubated with the test compound.
- A kinase reaction is performed by adding a substrate and ATP.
- The reaction products are analyzed by SDS-PAGE and Western blotting to detect the phosphorylated substrate.
- The IC₅₀ value is determined by quantifying the band intensities.

These assays determine the affinity of compounds for their respective receptors.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Principle: A competitive radioligand binding assay is used, where the test compound competes with a known radiolabeled ligand for binding to the receptor.
- Procedure Outline:
 - Membranes from cells or tissues expressing the receptor of interest are prepared.
 - The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]Prazosin for α1-adrenergic receptors, [³H]8-OH-DPAT for 5-HT_{1A} receptors) and varying concentrations of the test compound.
 - After incubation, the bound and free radioligand are separated by rapid filtration.
 - The radioactivity on the filters is measured using a scintillation counter.
 - The IC₅₀ value is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

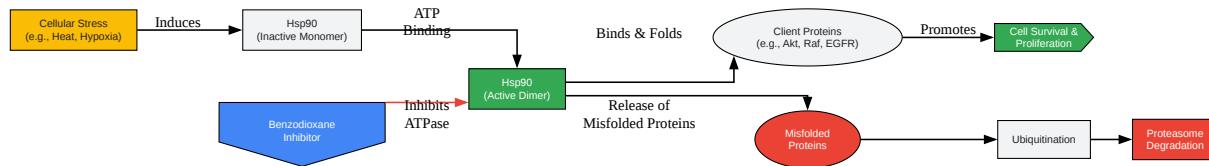
This assay measures the inhibition of the enzymatic activity of MAO-B.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- Principle: A common method is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.
- Procedure Outline:
 - Recombinant human MAO-B is incubated with the test compound.

- The reaction is initiated by adding a substrate (e.g., kynuramine or benzylamine) and a fluorescent probe that reacts with H₂O₂.
- The fluorescence intensity is measured over time.
- The IC₅₀ value is calculated from the dose-response curve.

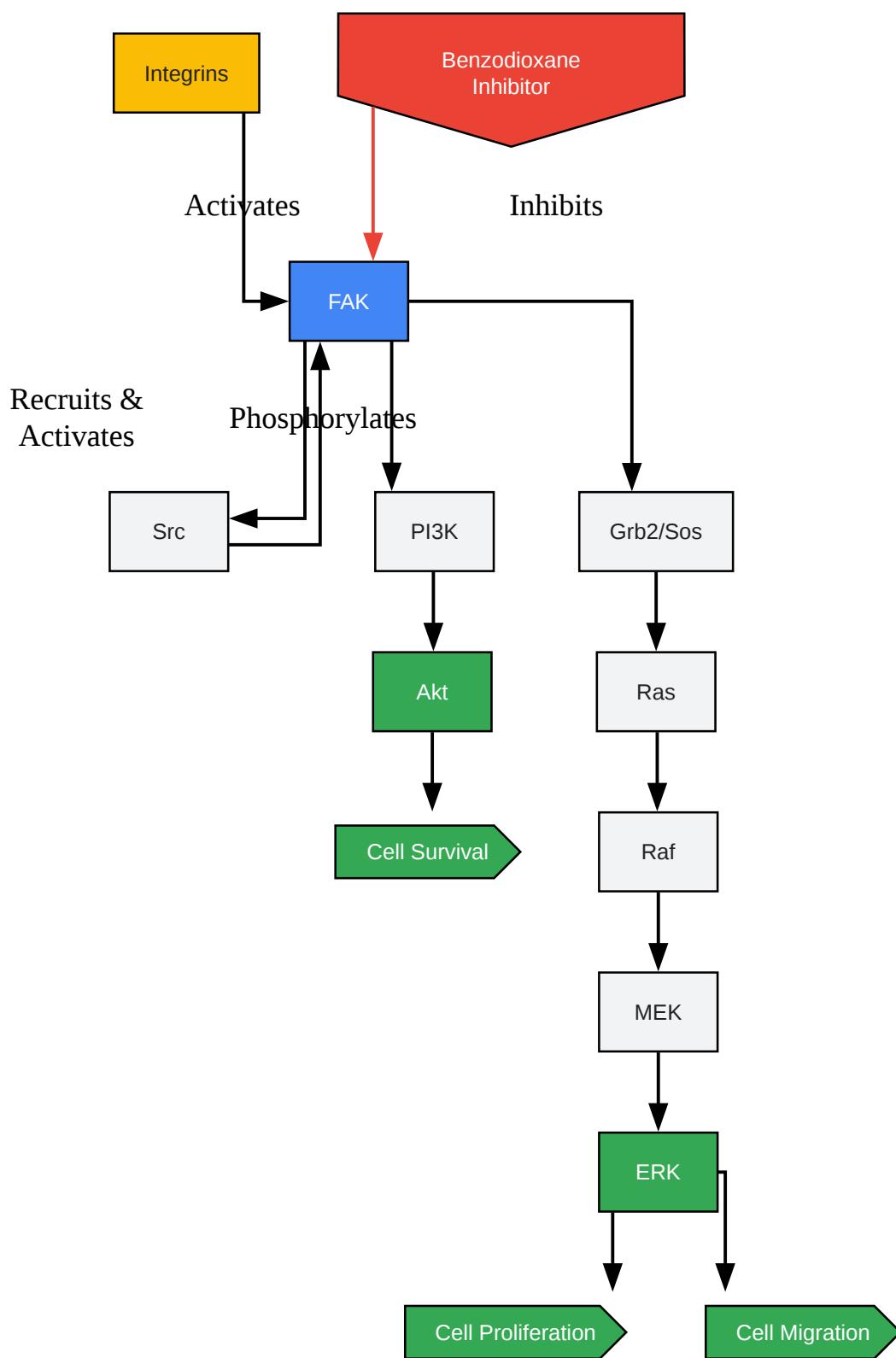
Signaling Pathways Modulated by Substituted Benzodioxanes

The diverse biological activities of substituted benzodioxanes stem from their ability to interact with and modulate key signaling pathways implicated in various diseases. The following diagrams, generated using the DOT language, illustrate these complex networks.

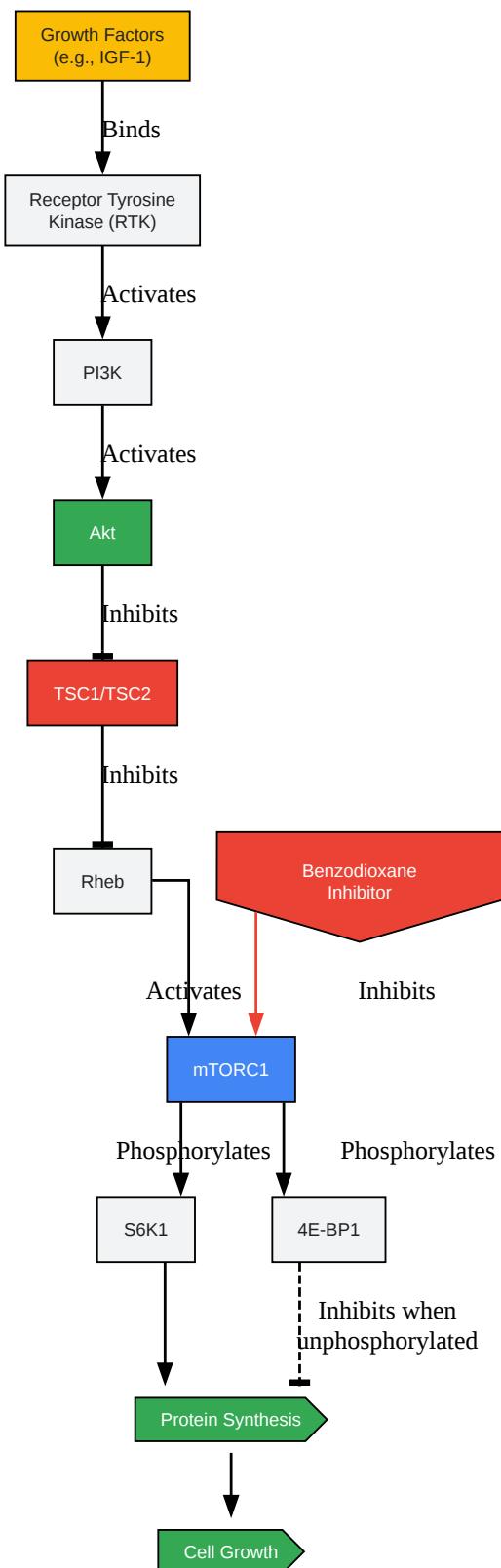


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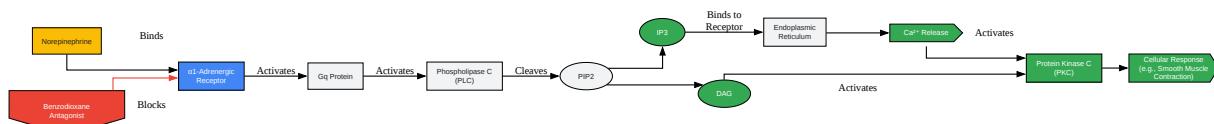
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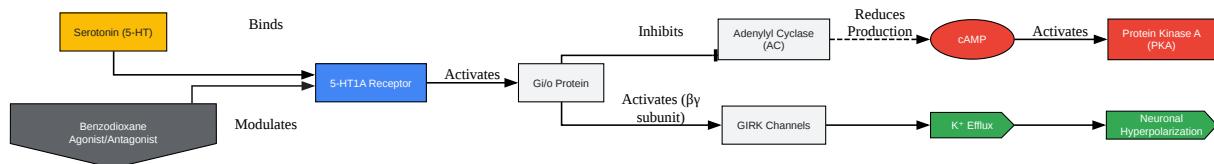
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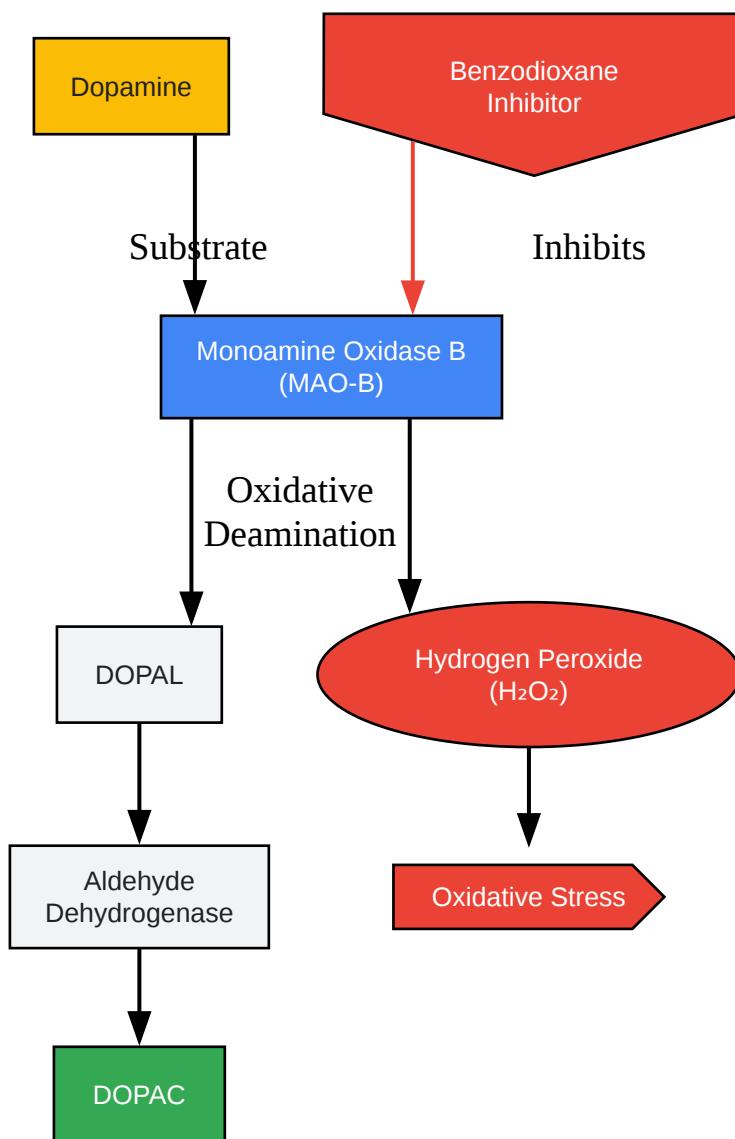
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α1-Adrenergic Receptor Signaling Pathway and Antagonism.

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5-HT1A Receptor Signaling and Modulation.

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MAO-B Catalyzed Dopamine Metabolism and its Inhibition.

Conclusion

Substituted benzodioxanes represent a highly promising and versatile class of compounds with a broad spectrum of pharmacological activities. Their ability to selectively target key proteins involved in cancer, bacterial infections, and neurological disorders highlights their significant therapeutic potential. The data and protocols presented in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of novel benzodioxane derivatives

will undoubtedly pave the way for the discovery of next-generation therapeutics for a range of unmet medical needs.

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